molecular formula C14H15NO2 B10973116 N-(3-phenylpropyl)furan-2-carboxamide

N-(3-phenylpropyl)furan-2-carboxamide

Cat. No.: B10973116
M. Wt: 229.27 g/mol
InChI Key: IISDEHQJVSTNMU-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)furan-2-carboxamide: is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, which is further connected to a 3-phenylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-phenylpropylamine. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− under mild conditions . The reaction can be optimized using microwave-assisted synthesis, which significantly reduces the reaction time and improves yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3-phenylpropyl)furan-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as furan-2-carboxylic acid.

    Reduction: Reduced products like 3-phenylpropylamine derivatives.

    Substitution: Substituted furans with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The furan ring and carboxamide group play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a furan ring and a 3-phenylpropyl chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

N-(3-phenylpropyl)furan-2-carboxamide

InChI

InChI=1S/C14H15NO2/c16-14(13-9-5-11-17-13)15-10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,15,16)

InChI Key

IISDEHQJVSTNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CO2

Origin of Product

United States

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